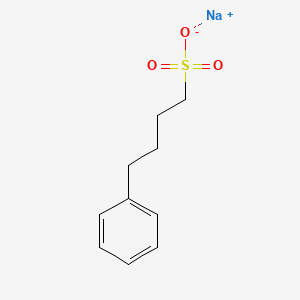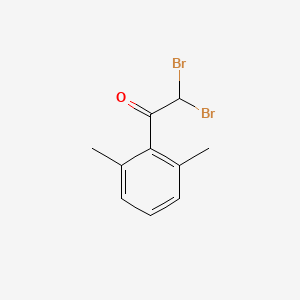
2,2-dibromo-1-(2,6-dimethylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(2,6-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O It is a brominated ketone, characterized by the presence of two bromine atoms and a dimethylphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(2,6-dimethylphenyl)ethanone typically involves the bromination of 1-(2,6-dimethylphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and to prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(2,6-dimethylphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1-(2,6-dimethylphenyl)ethanol.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted ethanones.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2,2-Dibromo-1-(2,6-dimethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dibromo-1-(2,6-dimethylphenyl)ethanone involves its reactivity with nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dibromo-1-(2,5-dimethylphenyl)ethanone
- 2-Bromo-1-(2,6-dimethylphenyl)ethanone
- 2,2-Dibromo-1-(4-bromophenyl)ethanone
Uniqueness
2,2-Dibromo-1-(2,6-dimethylphenyl)ethanone is unique due to the presence of two bromine atoms and the specific positioning of the dimethylphenyl group. This structural arrangement imparts distinct reactivity and properties compared to its analogs, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C10H10Br2O |
|---|---|
Molecular Weight |
305.99 g/mol |
IUPAC Name |
2,2-dibromo-1-(2,6-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H10Br2O/c1-6-4-3-5-7(2)8(6)9(13)10(11)12/h3-5,10H,1-2H3 |
InChI Key |
YLDFLLKFWNPWSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


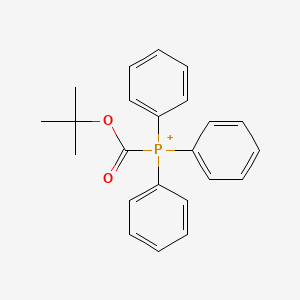
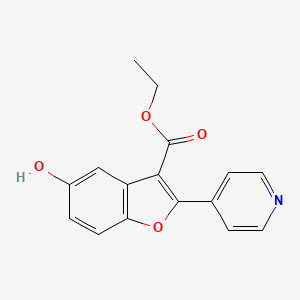

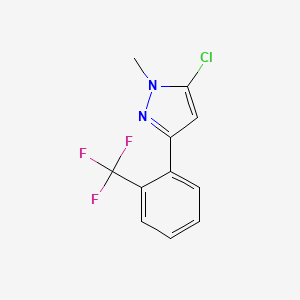
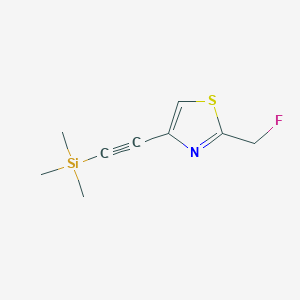
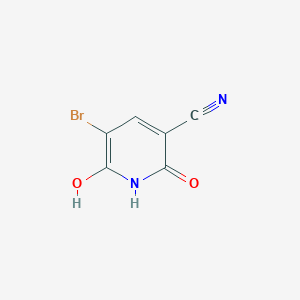

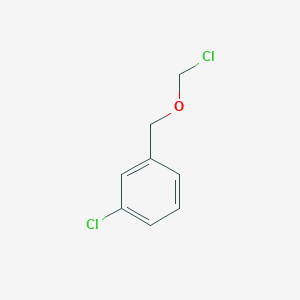
![7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine](/img/structure/B13701408.png)
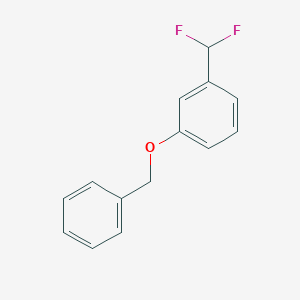
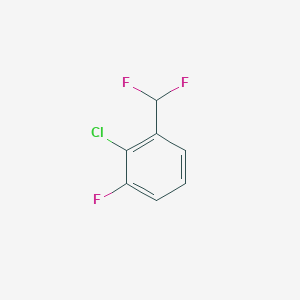
![3-[4-Bromo-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13701421.png)

